molecular formula C15H8N2O2 B1659952 11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide CAS No. 6965-50-0

11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide

Cat. No. B1659952
CAS RN: 6965-50-0
M. Wt: 248.24 g/mol
InChI Key: VRRONBPXKBGDIY-UHFFFAOYSA-N
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Description

“11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C15H8N2O2 . This compound plays a central role in many physiological and pathological processes .


Synthesis Analysis

The compound and its derivatives have been synthesized for various studies . For instance, novel 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs and tryptanthrin-6-oxime were synthesized and evaluated for their effects on JNK activity . Another study synthesized 13 derivatives of the compound and evaluated their binding to the three JNK isoforms .


Molecular Structure Analysis

The fused ring system of the compound is approximately planar, with a maximum deviation of 0.039 Å . The Z, E -isomerism of a derivative of the compound was investigated by DFT calculations .


Chemical Reactions Analysis

The compound and its derivatives have exhibited sub-micromolar JNK binding affinity and were selective for JNK1/JNK3 versus JNK2 . The most potent compounds were 10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime) and tryptanthrin-6-oxime .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H8N2O2 and an average mass of 248.236 Da . More detailed physical and chemical properties might require further experimental analysis.

Mechanism of Action

The compound and its derivatives have been found to inhibit JNK activity . Molecular modeling suggested a mode of binding interaction at the JNK catalytic site and that the selected oxime derivatives were potentially competitive JNK inhibitors .

properties

IUPAC Name

5-oxidoindeno[1,2-b]quinoxalin-5-ium-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O2/c18-15-10-6-2-1-5-9(10)14-13(15)16-11-7-3-4-8-12(11)17(14)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRONBPXKBGDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=[N+](C4=CC=CC=C4N=C3C2=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290292
Record name 11h-indeno[1,2-b]quinoxalin-11-one 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6965-50-0
Record name NSC67805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11h-indeno[1,2-b]quinoxalin-11-one 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide

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